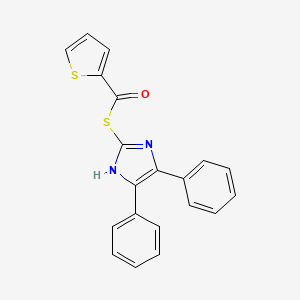![molecular formula C18H16ClN5O5S B11509785 2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11509785.png)
2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a chemical compound belonging to the sulfonylurea group. It is known for its application as a herbicide, particularly effective in controlling broad-leaved weeds. The compound is characterized by its white powder form and is absorbed by the roots and leaves of plants, inhibiting amino acid synthesis .
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves several steps. One common method includes the reaction of 2-chlorophenol with chlorosulfonic acid to form 2-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4-ethoxy-6-phenyl-1,3,5-triazine-2-amine to yield the final product. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane .
Chemical Reactions Analysis
1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA has several scientific research applications:
Agriculture: As a herbicide, it is used to control broad-leaved weeds in various crops, enhancing crop yield and quality.
Environmental Science: Research on its adsorption and mitigation in soils helps understand its environmental impact and develop methods for soil remediation.
Chemistry: The compound is studied for its reactivity and potential to form new derivatives with unique properties.
Mechanism of Action
The herbicidal action of 1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of susceptible plants .
Comparison with Similar Compounds
Similar compounds to 1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA include other sulfonylurea herbicides such as triasulfuron and metsulfuron-methyl. These compounds share a similar mechanism of action but differ in their specific chemical structures and spectrum of weed control. The unique combination of the 2-chlorophenoxy and 4-ethoxy-6-phenyl-1,3,5-triazin-2-yl groups in the compound provides distinct herbicidal properties and environmental behavior .
Properties
Molecular Formula |
C18H16ClN5O5S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(2-chlorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
InChI |
InChI=1S/C18H16ClN5O5S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-30(26,27)29-14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
FRJYUUDTHWBANP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-phenyl-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11509702.png)

![4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B11509725.png)
![Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11509733.png)

![3,4,6-trichloro-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11509741.png)
![11-(3-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509742.png)
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509747.png)

![N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide](/img/structure/B11509759.png)
![N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11509767.png)
![N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11509778.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11509788.png)

